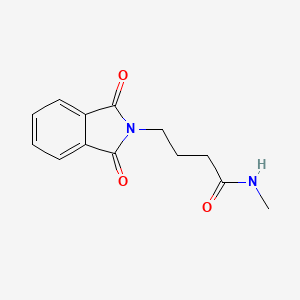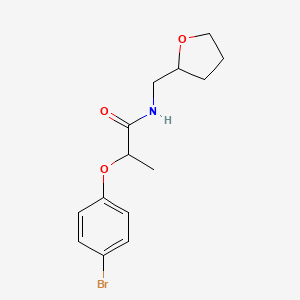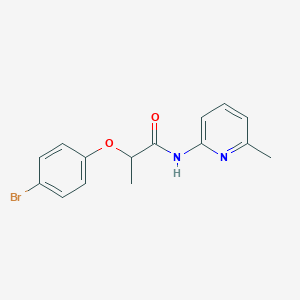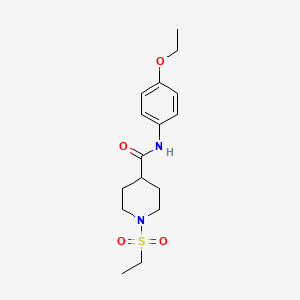
2-(4-bromophenoxy)-N-(3-pyridinylmethyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. The compound is commonly referred to as BPP and belongs to the class of N-(3-pyridinylmethyl)propanamides. BPP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of BPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, BPP has been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival. BPP has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects in scientific research. In cancer research, BPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor metastasis. In inflammation research, BPP has been shown to reduce the production of cytokines and chemokines, thereby reducing inflammation. Additionally, BPP has been shown to improve cognitive function and reduce amyloid-beta plaque formation in Alzheimer's disease research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPP in lab experiments is its potential therapeutic effects in various diseases. BPP has been extensively studied for its potential use in cancer, inflammation, and neurological disorders, making it a promising compound for further research. However, one limitation of using BPP in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on BPP. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of BPP in more detail, which could lead to the development of more effective treatments. Additionally, research could focus on developing new derivatives of BPP with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. BPP has also been studied for its anti-inflammatory effects, with research showing that it can reduce inflammation by inhibiting the production of cytokines and chemokines. Additionally, BPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, with research showing that it can inhibit the formation of amyloid-beta plaques and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-6-4-13(16)5-7-14)15(19)18-10-12-3-2-8-17-9-12/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJXFWTYNCXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)
![3-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4111436.png)

![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4111471.png)

![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)
![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)

![N-(3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4111520.png)

